4-Chloro-3-nitrobenzanilide

Description

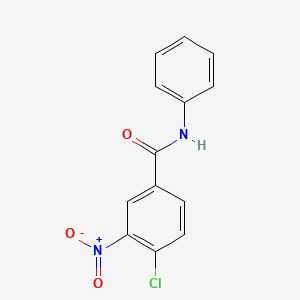

4-Chloro-3-nitrobenzanilide, identified by the CAS number 41614-16-8, possesses the chemical formula C₁₃H₉ClN₂O₃. nist.gov Its molecular structure consists of a benzamide (B126) scaffold where the benzoyl group is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. This specific arrangement of functional groups imparts unique chemical reactivity and biological properties to the molecule, making it a subject of interest in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 41614-16-8 nist.gov |

| Molecular Formula | C₁₃H₉ClN₂O₃ nist.gov |

| Molecular Weight | 276.68 g/mol sigmaaldrich.com |

| IUPAC Name | 4-chloro-3-nitro-N-phenylbenzamide nist.gov |

Note: This table contains data sourced from multiple references. nist.govsigmaaldrich.com

A common synthesis route for this compound involves the reaction of 3-nitro-4-chlorobenzoic acid with aniline (B41778) in the presence of a coupling agent like thionyl chloride. chemicalbook.com This straightforward synthesis makes the compound readily accessible for research purposes.

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide group. solubilityofthings.com This structural motif is prevalent in numerous biologically active molecules and serves as a crucial building block in the synthesis of pharmaceuticals. solubilityofthings.commdpi.com Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.comresearchgate.net

This compound fits within this context as a substituted benzamide. The presence of the electron-withdrawing nitro group and the halogen (chlorine) atom on the benzoyl ring significantly influences the compound's electronic properties and reactivity. These substitutions can modulate the biological activity of the benzamide core, making it a valuable subject for structure-activity relationship (SAR) studies. Researchers often synthesize a series of related benzamides with varying substituents to explore how these changes affect their interaction with biological targets. mdpi.com

The importance of this compound extends beyond its role as a member of the benzamide family. It serves as a key intermediate in the synthesis of more complex molecules with diverse applications. For instance, the nitro group can be readily reduced to an amino group, providing a handle for further chemical modifications and the construction of heterocyclic systems.

While research on this compound itself is specific, related structures highlight the potential biological activities of this class of compounds. For example, various substituted nitrobenzanilides have been investigated for their piscicidal (fish-killing) properties. usgs.gov Studies on related salicylanilides, which share a similar structural backbone, have shown antimicrobial and antifungal activities. ontosight.ai It is important to note that the substitution pattern is critical; for example, moving a nitro group from one position to another on the ring can markedly change the biological activity. usgs.gov

Furthermore, the anilide portion of the molecule is also a site for chemical diversification. The synthesis of various N-substituted benzamides allows for the exploration of a wide chemical space and the potential discovery of new therapeutic agents. mdpi.com The parent compound, 4-chloro-3-nitroaniline, is itself an intermediate in the manufacture of azo dyes and pharmaceuticals. nih.gov This underscores the industrial and research relevance of the chemical class to which this compound belongs.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-11-7-6-9(8-12(11)16(18)19)13(17)15-10-4-2-1-3-5-10/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSDMWLZVDJFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068333 | |

| Record name | Benzamide, 4-chloro-3-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41614-16-8 | |

| Record name | 4-Chloro-3-nitro-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41614-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041614168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitrobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-chloro-3-nitro-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4-chloro-3-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-nitrobenzanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMW8E5UU4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4 Chloro 3 Nitrobenzanilide

Established Synthetic Pathways

The traditional synthesis of 4-Chloro-3-nitrobenzanilide is a multi-step process that relies on fundamental organic reactions. The primary strategy involves the formation of the central benzamide (B126) core from appropriately substituted precursors.

Amidation Reactions for Benzamide Core Formation

The crucial step in forming the molecular backbone of this compound is the creation of an amide bond. This is typically achieved through the reaction of a carboxylic acid derivative with an amine. The most direct and common pathway involves the amidation of 4-chloro-3-nitrobenzoic acid with aniline (B41778). chemicalbook.com This transformation is a cornerstone of organic synthesis, often facilitated by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. iajpr.com

Alternative amidation strategies exist, such as using coupling agents like phosphonitrilic chloride (PNT) which can activate carboxylic acids under mild conditions for reaction with amines. iajpr.com While the Schotten-Baumann reaction, which utilizes an acid chloride and an amine, is a classic method for forming amides, the direct synthesis from the carboxylic acid and amine often requires an activating agent to proceed efficiently. smolecule.com

Regioselective Introduction of Chloro and Nitro Substituents

The precise placement of the chloro and nitro groups on the benzoyl ring is critical. The synthesis typically starts with a precursor that already contains the substituents in the desired positions, rather than attempting to selectively functionalize benzanilide (B160483) itself. The key intermediate is 4-chloro-3-nitrobenzoic acid. echemi.com

This intermediate is synthesized via the nitration of 4-chlorobenzoic acid. In this electrophilic aromatic substitution reaction, the existing chloro and carboxyl groups on the benzene (B151609) ring direct the incoming nitro group. The chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The nitration occurs at the 3-position, which is ortho to the chlorine and meta to the carboxylic acid, a position activated by the chloro group and not strongly deactivated by the carboxyl group. This process typically employs a mixture of concentrated nitric acid and sulfuric acid.

Various nitrating reagents can be used, including aqueous nitric acid or potassium nitrate (B79036) with trifluoromethanesulfonic acid, in solvents like acetic acid or dichloromethane. google.com

Reagents and Reaction Conditions for Primary Synthesis

A well-documented method for the large-scale synthesis of this compound involves the reaction of 4-chloro-3-nitrobenzoic acid with aniline. chemicalbook.com The carboxylic acid is first converted into a more reactive acyl chloride intermediate, 4-chloro-3-nitrobenzoyl chloride, by using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comiajpr.comgoogle.com This intermediate then readily reacts with aniline to form the final product.

A specific industrial protocol highlights this process: chemicalbook.com

Table 1: Reagents and Conditions for Primary Synthesis of this compound

| Parameter | Details | Reference |

| Starting Materials | 4-Chloro-3-nitrobenzoic acid, Aniline | chemicalbook.com |

| Activating Agent | Thionyl chloride (SOCl₂) | chemicalbook.com |

| Solvent | Chlorobenzene (B131634) | chemicalbook.com |

| Temperature | 70 - 100°C | chemicalbook.com |

| Reaction Time | 2 hours at 100°C | chemicalbook.com |

| Work-up | Cooling, addition of water, distillation, filtration, drying | chemicalbook.com |

| Yield | ~97% | chemicalbook.com |

Advanced Synthetic Approaches

Modern synthetic chemistry aims to develop more efficient, rapid, and environmentally benign processes. These principles are being applied to the synthesis of benzanilide derivatives.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant reductions in reaction times, cleaner reactions, and often higher yields compared to conventional heating methods. oatext.comresearchgate.netscirp.org This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. oatext.com

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in the provided search results, the synthesis of related structures such as organotin(IV) complexes of 4-chlorobenzanilide (B1594193) and 4-nitrobenzanilide (B1664616) has been successfully achieved using this method. nih.gov The amidation reaction, being a key step, could be significantly accelerated under microwave irradiation, especially when using polar solvents. oatext.comscirp.org The important feature of such procedures is often the survival of various functional groups, including nitro and chloro substituents, under the reaction conditions. oatext.com

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cmu.edursc.org The established synthesis of this compound presents several opportunities for improvement based on these principles. chemicalbook.com

Key areas for applying green chemistry include:

Solvent Replacement : The use of chlorobenzene as a solvent is a point of concern due to its environmental persistence and toxicity. chemicalbook.com Green chemistry encourages the use of safer solvents, such as water, or even solvent-free conditions. cmu.edu

Reagent Choice : Thionyl chloride is corrosive and reacts to produce gaseous HCl and SO₂ byproducts. iajpr.com Catalytic methods for amide bond formation are a greener alternative to the use of stoichiometric activating agents. diva-portal.org Biocatalysis, using enzymes like lipase, can form amide bonds under mild conditions, often in aqueous environments. diva-portal.org

Applying these principles could lead to a more sustainable synthesis pathway, for example, by using a reusable solid acid catalyst for the amidation in a less hazardous solvent system or exploring biocatalytic routes. primescholars.comthepharmajournal.com

Large-Scale Synthesis Methodologies and Optimization

The industrial-scale synthesis of this compound is primarily achieved through the amidation of 3-nitro-4-chlorobenzoic acid with aniline. This method is noted for its high yield and purity, making it suitable for large-scale production.

A common large-scale procedure involves reacting 3-nitro-4-chlorobenzoic acid with aniline in the presence of thionyl chloride, which acts as an activating agent for the carboxylic acid. The reaction is typically carried out in a high-boiling point solvent such as chlorobenzene. The process begins by charging the reactor with chlorobenzene, aniline, and 3-nitro-4-chlorobenzoic acid. The mixture is heated, and thionyl chloride is added dropwise to control the reaction rate and temperature. After the addition is complete, the temperature is raised further to ensure the reaction goes to completion. A patent describing this methodology reports a yield of 97% with a purity of 98.5% on a large scale. chemicalbook.com The work-up procedure involves cooling the reaction mixture, quenching with water, and then separating the product via filtration and drying. chemicalbook.com This process is outlined as a "Green chemistry" method in some literature, although it utilizes traditional reagents like thionyl chloride and chlorinated solvents. chemicalbook.com

The table below summarizes a typical large-scale synthesis protocol.

| Parameter | Value/Description | Source |

| Reactants | 3-nitro-4-chlorobenzoic acid, Aniline | chemicalbook.com |

| Reagent/Catalyst | Thionyl chloride | chemicalbook.com |

| Solvent | Chlorobenzene | chemicalbook.com |

| Initial Temperature | 70-80 °C (during dropwise addition) | chemicalbook.com |

| Final Temperature | 100 °C | chemicalbook.com |

| Reaction Time | 2 hours at 100 °C | chemicalbook.com |

| Scale | 1000L reactor | chemicalbook.com |

| Reported Yield | 97% | chemicalbook.com |

| Product Purity | 98.5% | chemicalbook.com |

Role as a Chemical Building Block in Complex Compound Synthesis

This compound serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries. Its structure, featuring a reactive nitro group and a strategically placed chlorine atom on the benzoyl ring, allows for various chemical transformations.

One significant application is in the preparation of substituted benzophenones. For instance, derivatives of 4-nitrobenzanilide can undergo a reaction with benzoyl halides in the presence of a Lewis acid catalyst to form complex benzophenone (B1666685) structures. google.com Following the initial reaction, an acid hydrolysis step yields the desired benzophenone derivative. google.com These resulting amino-nitro-benzophenones are important intermediates for obtaining medicinal compounds. google.com The presence of the chloro- and nitro-substituents on the this compound molecule provides a chemical handle for subsequent modifications, making it a key precursor in multi-step synthetic pathways.

Advanced Spectroscopic Characterization of 4 Chloro 3 Nitrobenzanilide

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and signal integrations, a detailed portrait of the molecular architecture can be assembled.

Elucidation of Molecular Structure via 1D NMR (e.g., ¹H, ¹³C)

For instance, the ¹H NMR spectrum is anticipated to exhibit a series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the aniline (B41778) ring will show characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons. Similarly, the protons on the 4-chloro-3-nitrobenzoyl moiety will have distinct chemical shifts influenced by the electron-withdrawing nitro group and the halogen substituent. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum will complement the proton data by revealing the chemical environment of each carbon atom. The carbonyl carbon of the amide group is typically observed in the downfield region (around δ 165-175 ppm). The aromatic carbons will resonate in the δ 110-150 ppm range, with their specific shifts dictated by the attached substituents. The carbon bearing the nitro group and the carbon attached to the chlorine atom will be significantly influenced, leading to predictable shifts.

Predicted ¹H NMR Chemical Shifts for 4-Chloro-3-nitrobenzanilide (Based on additive substituent effects and data from similar compounds)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide N-H | ~10.5 | broad singlet |

| Phenyl H-2', H-6' | ~7.6 | doublet |

| Phenyl H-3', H-5' | ~7.1 | triplet |

| Phenyl H-4' | ~7.4 | triplet |

| Benzoyl H-2 | ~8.5 | doublet |

| Benzoyl H-5 | ~8.2 | doublet of doublets |

| Benzoyl H-6 | ~7.8 | doublet |

Predicted ¹³C NMR Chemical Shifts for this compound (Based on additive substituent effects and data from similar compounds)

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~164 |

| Phenyl C-1' | ~138 |

| Phenyl C-2', C-6' | ~121 |

| Phenyl C-3', C-5' | ~129 |

| Phenyl C-4' | ~125 |

| Benzoyl C-1 | ~135 |

| Benzoyl C-2 | ~132 |

| Benzoyl C-3 | ~148 |

| Benzoyl C-4 | ~125 |

| Benzoyl C-5 | ~128 |

| Benzoyl C-6 | ~131 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Beyond basic structural elucidation, advanced NMR techniques can be employed to investigate the three-dimensional aspects of this compound, such as its preferred conformation. Benzanilides are known to exhibit restricted rotation around the amide C-N bond and the N-aryl bond, which can lead to the existence of different conformers or atropisomers.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons. For example, correlations between the amide proton and specific protons on the aromatic rings can provide insights into the preferred orientation of the phenyl and benzoyl groups relative to each other.

Variable Temperature (VT) NMR spectroscopy is another powerful tool to study conformational dynamics. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of signals corresponding to nuclei that are exchanging between different environments. This can be used to determine the energy barriers for bond rotation and to identify the presence of different stable conformers at lower temperatures. For some ortho-substituted anilides, this restricted rotation can lead to axial chirality, and VT NMR can be used to measure the rotational barrier. nih.gov While specific studies on this compound are not documented, the principles of these techniques are directly applicable to understanding its stereochemical and conformational properties. arkat-usa.orgresearchgate.net

Mass Spectrometry (MS) Characterization

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. The NIST WebBook provides access to the EI mass spectrum of this compound. nist.gov

The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of this compound (C₁₃H₉ClN₂O₃), which is approximately 276.68 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and its fragments, with the [M+2]⁺ peak having an intensity of about one-third of the [M]⁺ peak.

Key fragmentation pathways for benzanilides often involve cleavage of the amide bond. Common fragments would include the benzoyl cation and the anilide radical cation or their respective fragments. For this compound, characteristic fragments would likely include:

[C₇H₄ClNO₂]⁺: The 4-chloro-3-nitrobenzoyl cation.

[C₆H₅NH]⁺: The anilide radical cation.

Loss of the nitro group (-NO₂) or chlorine atom (-Cl) from the molecular ion or major fragments.

A detailed analysis of the fragmentation pattern can confirm the connectivity of the atoms within the molecule. nih.govspectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to determine the purity of volatile and thermally stable compounds and to confirm their identity.

In a GC-MS analysis of a synthesized sample of this compound, the sample would first be vaporized and passed through a GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a standard. After eluting from the GC column, the compound enters the mass spectrometer, where an EI mass spectrum is recorded. The combination of a specific retention time and a matching mass spectrum provides a very high degree of confidence in the identity and purity of the compound. Studies on other benzanilide (B160483) derivatives have demonstrated the utility of GC-MS for assessing their purity and confirming their structure. researchgate.netnih.govscispace.com

Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) MS/MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. When coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (QTOF), it allows for the determination of the accurate mass and elemental composition of the parent ion with high precision.

For this compound, ESI-QTOF analysis would provide a very accurate mass for the [M+H]⁺ or [M-H]⁻ ion, confirming its elemental formula (C₁₃H₉ClN₂O₃). The predicted collision cross section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification. uni.lu

Tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID). This provides controlled fragmentation, which can be used to further confirm the structure. For example, the fragmentation of the [M-H]⁻ ion could involve the loss of the nitro group or other characteristic neutral losses, providing further structural information. While a specific ESI-QTOF MS/MS study on this compound is not available, the technique has been successfully applied to the analysis of other nitroaromatic compounds, demonstrating its suitability for the detailed characterization of such molecules. nih.govnih.govmdpi.comacs.org

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and determining the structural arrangement of a molecule by analyzing the vibrations of its constituent atoms. For this compound, both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about its molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to the various functional groups present. The structure of this compound contains several key functional groups: a secondary amide (-CONH-), a nitro group (-NO₂), a chloro-substituted benzene (B151609) ring, and a second phenyl ring.

The characteristic infrared absorption bands for secondary amides are known as Amide bands. The Amide I band, primarily due to the C=O stretching vibration, is expected to appear as a strong absorption in the region of 1660-1680 cm⁻¹. ajol.info The Amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, typically appears between 1510-1550 cm⁻¹. ajol.info Another important band, the Amide III, is a complex mix of C-N stretching and N-H bending and is found in the 1250-1310 cm⁻¹ range. ajol.info

The nitro group (-NO₂) gives rise to two distinct and intense stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1330-1390 cm⁻¹. walshmedicalmedia.com The presence of both a chloro and a nitro group on one of the benzene rings, along with the amide linkage, influences the precise position of these bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings typically occur in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is anticipated to be observed in the fingerprint region, generally between 600-800 cm⁻¹.

Based on data from analogous structures and established spectroscopic principles, the expected FTIR absorption bands for this compound are summarized below. ajol.infowalshmedicalmedia.comnih.gov

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3350 | N-H Stretch | Secondary Amide (-NH-) |

| >3000 | C-H Stretch (Aromatic) | Benzene Rings |

| ~1660-1680 | C=O Stretch (Amide I) | Amide (-CONH-) |

| ~1590-1610 | C=C Stretch (Aromatic) | Benzene Rings |

| ~1510-1560 | NO₂ Asymmetric Stretch | Nitro Group (-NO₂) |

| ~1510-1550 | N-H Bend + C-N Stretch (Amide II) | Amide (-CONH-) |

| ~1330-1390 | NO₂ Symmetric Stretch | Nitro Group (-NO₂) |

| ~1250-1310 | C-N Stretch + N-H Bend (Amide III) | Amide (-CONH-) |

| ~600-800 | C-Cl Stretch | Chloro-Aromatic Group |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary vibrational information to FTIR. It relies on the inelastic scattering of monochromatic light, and the resulting shifts in wavelength are recorded. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, vibrations of non-polar bonds or symmetric vibrations are often more intense in the Raman spectrum. The symmetric stretching vibration of the nitro group, expected around 1330-1390 cm⁻¹, is typically a very strong band in Raman spectra. The aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the rings, are also characteristically strong. Conversely, the C=O stretch (Amide I) is generally less intense in Raman than in IR spectra. The low-frequency C-Cl vibration is also readily observable in the Raman spectrum. Computational studies on similar molecules, such as 4-chloro-3-nitrobenzonitrile, have been used to analyze vibrational modes, demonstrating the utility of theoretical calculations in assigning Raman and IR bands. researchgate.net

| Expected Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| >3000 | C-H Stretch (Aromatic) | Benzene Rings |

| ~1590-1610 | C=C Stretch (Aromatic) | Benzene Rings |

| ~1510-1560 | NO₂ Asymmetric Stretch | Nitro Group (-NO₂) |

| ~1330-1390 (Strong) | NO₂ Symmetric Stretch | Nitro Group (-NO₂) |

| ~1000 | Aromatic Ring Breathing Mode | Benzene Rings |

| ~600-800 | C-Cl Stretch | Chloro-Aromatic Group |

Electronic Absorption Spectroscopy

Electronic spectroscopy investigates the transitions of electrons from lower to higher energy levels upon the absorption of ultraviolet (UV) or visible light. This technique is particularly useful for analyzing compounds containing chromophores—molecular entities capable of absorbing light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The structure of this compound contains multiple chromophores: the two benzene rings, the carbonyl group (C=O) of the amide, and the nitro group (-NO₂). The interaction and conjugation of these groups dictate the compound's UV-Vis absorption spectrum. The absorption of UV-Vis radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

The primary electronic transitions expected for this molecule are:

π → π* transitions: These high-intensity absorptions occur due to the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and the C=O and NO₂ groups. The conjugation between the benzoyl ring, the carbonyl group, and the aniline ring can lead to a bathochromic (red) shift, moving the absorption to longer wavelengths. up.ac.za

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of non-bonding electrons (from the oxygen of the carbonyl and nitro groups, and the nitrogen of the amide) to π* antibonding orbitals. These transitions typically occur at longer wavelengths than π → π* transitions. tanta.edu.eg

The presence of electron-withdrawing groups like -NO₂ and -Cl, and the nature of the solvent, can significantly influence the position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands. tanta.edu.eg For instance, in multi-substituted benzene derivatives, the relative positions of the substituents affect the electronic transitions. up.ac.za

The expected UV-Vis absorption characteristics for this compound are summarized below.

| Expected Transition | Chromophore(s) Involved | Expected Wavelength Region (nm) |

| π → π | Conjugated system (Benzene rings, C=O, NO₂) | ~230-300 |

| n → π | Carbonyl group (C=O) | ~300-350 |

| n → π* | Nitro group (-NO₂) | >300 |

Chemical Reactivity and Transformation Studies of 4 Chloro 3 Nitrobenzanilide

Reduction Pathways and Products

The reduction of the nitro group is a primary transformation pathway for 4-Chloro-3-nitrobenzanilide, leading to the corresponding amine, a valuable intermediate in various synthetic applications.

The most common reductive transformation of this compound involves the conversion of the nitro (NO₂) group into an amino (NH₂) group. This reaction yields 4-Chloro-3-aminobenzanilide. This conversion is a cornerstone in the synthesis of more complex molecules, as the resulting amino group can undergo a wide range of further chemical modifications. The presence of the chlorine atom and the amide group generally remains unaffected under specific reductive conditions tailored for the nitro group.

Both catalytic hydrogenation and chemical reduction methods are employed to achieve the reduction of the nitro group.

Catalytic Hydrogenation: This method is widely used for the reduction of aromatic nitro compounds. google.com It typically involves the use of hydrogen gas in the presence of a metal catalyst. For compounds similar to this compound, catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are effective. smolecule.compsu.edunih.gov The reaction is often carried out in a solvent like methanol (B129727) or ethanol (B145695) under controlled temperature and pressure. google.com A key challenge in the catalytic hydrogenation of chlorinated nitroaromatic compounds is preventing dehalogenation (the removal of the chlorine atom). google.com The selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and the presence of additives or inhibitors. google.com For instance, the use of thiophene (B33073) has been reported as a dechlorination inhibitor in the catalytic hydrogenation of other chlorinated nitroaromatics. google.com

Chemical Reduction: Various chemical reducing agents can selectively reduce the nitro group. The Bechamp process, which uses iron filings in the presence of an acid like hydrochloric acid, is a classic method for reducing aromatic nitro compounds. researchgate.net Another common method involves the use of tin (Sn) in the presence of an acid. researchgate.net For example, the reduction of 4-chloro-3-nitrotoluene (B146361) has been successfully achieved using tin and methanol. researchgate.net These methods are often preferred in laboratory settings due to their simplicity and effectiveness.

Table 1: Comparison of Reduction Methods for the Nitro Group

| Method | Reagents/Catalyst | Typical Product | Key Considerations |

| Catalytic Hydrogenation | H₂, Pt/C or Pd/C | 4-Chloro-3-aminobenzanilide | Potential for dechlorination; requires control of pressure and temperature. google.com |

| Chemical Reduction (Bechamp) | Fe, HCl | 4-Chloro-3-aminobenzanilide | A well-established industrial process. researchgate.net |

| Chemical Reduction (Tin) | Sn, HCl or Methanol | 4-Chloro-3-aminobenzanilide | Effective laboratory-scale method. researchgate.net |

Nucleophilic Substitution Reactions

The electronic properties of this compound make it a substrate for nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atom on the aromatic ring of this compound can be displaced by a variety of strong nucleophiles. The success of this substitution is highly dependent on the reaction conditions and the nature of the attacking nucleophile. Examples of nucleophiles that can displace chlorine in similar systems include amines, alkoxides, and thiols. smolecule.com For instance, the reaction with an amine would lead to the formation of a substituted diaminobenzanilide derivative.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Potential Product Structure |

| Amine (R-NH₂) | N-phenyl-4-(alkylamino)-3-nitrobenzamide |

| Alkoxide (R-O⁻) | N-phenyl-4-alkoxy-3-nitrobenzamide |

| Thiolate (R-S⁻) | N-phenyl-4-(alkylthio)-3-nitrobenzamide |

Hydrolysis of the Amide Linkage

The amide bond in this compound is generally stable but can be cleaved under hydrolytic conditions. This reaction breaks the molecule into its constituent carboxylic acid and amine parts. The hydrolysis can be carried out under either acidic or basic conditions, typically requiring elevated temperatures.

Under acidic hydrolysis, using a strong acid such as sulfuric acid or hydrochloric acid in the presence of water, the amide linkage is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. google.com This process would yield 4-chloro-3-nitrobenzoic acid and aniline (B41778). google.com

Basic hydrolysis, on the other hand, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This reaction is generally irreversible as the resulting carboxylate ion is deprotonated under basic conditions. The products of basic hydrolysis would be the salt of 4-chloro-3-nitrobenzoic acid and aniline.

Table 3: Hydrolysis of this compound

| Condition | Reagents | Products |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄), Water, Heat | 4-Chloro-3-nitrobenzoic acid and Aniline |

| Basic Hydrolysis | Strong Base (e.g., NaOH), Water, Heat | Salt of 4-Chloro-3-nitrobenzoic acid and Aniline |

Acid-Catalyzed Hydrolysis Investigations

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen atom. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This process is characteristic of specific acid-catalyzed mechanisms, where a reversible proton transfer to the reactant occurs before the rate-determining step. copernicus.org The subsequent steps involve the formation of a tetrahedral intermediate, followed by the departure of the aniline leaving group to yield the corresponding carboxylic acid and the protonated amine.

The general mechanism for the acid-catalyzed hydrolysis of an amide is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule to the nitrogen atom.

Elimination of the amine (aniline in this case).

Deprotonation of the carbonyl to regenerate the acid catalyst and form the carboxylic acid product.

The rate of this reaction is influenced by the acidity of the solution; an increase in acid concentration generally leads to a faster reaction rate. copernicus.org

Base-Catalyzed Hydrolysis Studies

In the presence of a base, such as sodium hydroxide, this compound undergoes hydrolysis via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the carbon-nitrogen bond, releasing an aniline anion and 4-chloro-3-nitrobenzoic acid. The aniline anion is then protonated by the newly formed carboxylic acid. This reaction is effectively irreversible as the final step involves an acid-base reaction that forms a carboxylate salt.

Base-catalyzed hydrolysis has been considered a method for the degradation of nitroaromatic compounds. conicet.gov.ar The kinetics of such reactions are crucial for developing treatment and risk assessment protocols for materials containing these substances. conicet.gov.ar

Table 1: Comparison of Hydrolysis Mechanisms

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | H⁺ | OH⁻ |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack on carbonyl carbon |

| Nucleophile | Water (weak) | Hydroxide ion (strong) |

| Intermediate | Positively charged tetrahedral intermediate | Negatively charged tetrahedral intermediate |

| Reversibility | Generally reversible | Generally irreversible |

Electrophilic Aromatic Substitution Behavior

The structure of this compound contains two distinct aromatic rings, each with different susceptibilities to electrophilic aromatic substitution (EAS).

Ring A (Benzoyl Ring): This ring is substituted with a chlorine atom at position 4 and a nitro group at position 3. Both the chloro group (halogen) and the nitro group are electron-withdrawing, deactivating the ring towards electrophilic attack. epa.gov The nitro group is a strong deactivator and a meta-director. The chlorine atom is also deactivating but directs incoming electrophiles to the ortho and para positions. Given the strong deactivation by both substituents, electrophilic substitution on this ring is highly unfavorable compared to the other ring.

Ring B (Anilide Ring): This ring is attached to the amide nitrogen. The amide group (-NHCO-) as a whole is an activating group because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. dalalinstitute.com

Therefore, electrophilic aromatic substitution reactions on this compound will overwhelmingly occur on the anilide ring (Ring B), at the positions ortho and para to the amide nitrogen.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Ring | Substituent | Position | Effect on Reactivity | Directing Influence |

| A (Benzoyl) | -NO₂ | 3 | Strongly Deactivating | Meta |

| -Cl | 4 | Deactivating | Ortho, Para | |

| B (Anilide) | -NHCOR | 1 | Activating | Ortho, Para |

Influence of Substituents on Reaction Kinetics and Selectivity

The substituents on the this compound molecule play a crucial role in determining its reactivity and the kinetics of its transformations.

In hydrolysis reactions, the electron-withdrawing nature of the 3-nitro and 4-chloro substituents on the benzoyl ring is significant. These groups pull electron density away from the amide's carbonyl carbon, increasing its partial positive charge and making it a more potent electrophile. This enhanced electrophilicity facilitates nucleophilic attack by water (in acid hydrolysis) or hydroxide ions (in base hydrolysis), thereby increasing the rate of hydrolysis compared to an unsubstituted benzanilide (B160483). Studies on related substituted nitroaromatics have shown that the nature and position of substituents significantly influence reaction kinetics. orientjchem.orgrsc.org

The Hammett equation can be used to quantify the effect of substituents on the reaction rates of aromatic compounds. orientjchem.orgdntb.gov.ua For the hydrolysis of this compound, the positive Hammett sigma (σ) values for both the meta-nitro and para-chloro substituents indicate that they will accelerate the reaction, which is dependent on the development of negative charge in the transition state, as is the case in base-catalyzed hydrolysis.

In the context of electrophilic aromatic substitution, the selectivity is almost entirely governed by the activating -NHCO- group on the anilide ring, directing incoming electrophiles to the ortho and para positions of that ring. The deactivating groups on the benzoyl ring effectively shut down its reactivity towards electrophiles under normal conditions.

Table 3: Expected Influence of Substituents on Hydrolysis Rate

| Compound | Substituents on Benzoyl Ring | Expected Relative Rate of Base-Catalyzed Hydrolysis | Rationale |

| Benzanilide | None | 1 (Reference) | Baseline reactivity. |

| 4-Nitrobenzanilide (B1664616) | 4-NO₂ | > 1 | Strong electron-withdrawing group enhances carbonyl electrophilicity. |

| 4-Chlorobenzanilide (B1594193) | 4-Cl | > 1 | Electron-withdrawing group enhances carbonyl electrophilicity. |

| This compound | 4-Cl, 3-NO₂ | >> 1 | Combined strong electron-withdrawing effects significantly enhance carbonyl electrophilicity. |

Investigation of Biological Activities and Pharmacological Potential of 4 Chloro 3 Nitrobenzanilide

Antimicrobial Activity Research

Research into the antimicrobial properties of chloro-nitro substituted aromatic compounds has revealed potential applications in developing new therapeutic agents. While direct studies on 4-chloro-3-nitrobenzanilide are limited, research on analogous structures provides insight into its potential activity.

Derivatives and related compounds have shown notable effects. For instance, 4-Chloro-3-nitrobenzonitrile, a structurally similar molecule, exhibits potent antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. biosynth.com The proposed mechanism for this activity involves the inhibition of fatty acid and lipid synthesis within the bacterial cells. biosynth.com Additionally, metal complexes of the precursor 4-chloro-3-nitrobenzoic acid with copper and cobalt have demonstrated antibacterial properties, indicating the potential of this chemical scaffold in creating new antimicrobial drugs.

Other related benzanilide (B160483) structures have also been a focus of antimicrobial research. Salicylanilides, such as 4'-Chloro-3-nitrosalicylanilide, are known for their ability to interfere with the growth of various microorganisms. ontosight.ai Similarly, 3'-Chloro-2-hydroxy-2'-methyl-3-nitrobenzanilide has been investigated for its potential antimicrobial applications. ontosight.ai

Table 1: Antimicrobial Activity of Compounds Related to this compound

| Compound/Derivative | Target Organism(s) | Observed Activity | Putative Mechanism |

| 4-Chloro-3-nitrobenzonitrile | Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecium | Potent antibacterial properties. biosynth.com | Inhibition of fatty acid and lipid synthesis. biosynth.com |

| Copper/Cobalt Complexes of 4-chloro-3-nitrobenzoate | Bacteria | Antibacterial activity. | Not specified. |

| Salicylanilides (e.g., 4'-Chloro-3-nitrosalicylanilide) | Microorganisms | Interference with microbial growth. ontosight.ai | Not specified. |

Anti-inflammatory Activity Studies

The anti-inflammatory potential of benzanilide derivatives has been explored through various studies. Research on a related isomer, 2-chloro-5-nitrobenzanilide, which was synthesized as an analog of the anti-inflammatory drug rosiglitazone, showed significant activity. nih.gov This compound displayed excellent inhibitory effects on the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov The mechanism behind this activity was found to involve the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Schiff bases, a class of compounds that can be derived from aniline (B41778) derivatives, are also recognized for their broad pharmacological properties, which include anti-inflammatory effects. scirp.org

Anticancer Activity Research

There is significant interest in the anticancer properties of benzanilides and their precursors. ontosight.ai While direct data on this compound is not extensively detailed, its precursor, 4-chloro-3-nitrobenzoic acid (4-CNBA), has been the subject of substantial research, particularly in the form of metal complexes.

Two novel copper(II) complexes using 4-CNBA as the main ligand, namely [Cu(ncba)4(phen)] and [Cu(ncba)4(bpy)], demonstrated substantial antiproliferative effects against several human cancer cell lines. mdpi.com Notably, one of the complexes showed greater antitumor efficacy than the commonly used chemotherapy drug cisplatin. mdpi.com These copper complexes were assessed for their cytotoxicity against liver (HepG2), cervical (HeLa), and lung (A549) cancer cells, showing effective concentrations for inhibiting cell growth. mdpi.com

Table 2: Cytotoxicity (IC₅₀ in µM) of 4-chloro-3-nitrobenzoic acid (4-CNBA) Copper(II) Complexes Against Human Cancer Cell Lines

| Complex | HepG2 (Liver) | HeLa (Cervical) | A549 (Lung) |

| [Cu(phen)(4-CNBA)] | 12.5 | 15.0 | 10.0 |

Data suggests that the presence of the 4-CNBA ligand enhances the anticancer properties of the metal complexes.

The general class of salicylanilides has also been investigated for potential anticancer properties. ontosight.ai Furthermore, the structural motif of a chloro-nitro substituted phenyl ring is considered important for anticancer activity in other molecular frameworks. mdpi.com

Elucidation of Biological Mechanisms of Action

Understanding the mechanisms through which this compound and its derivatives exert their biological effects is crucial for their development as potential therapeutic agents.

Studies on the copper(II) complexes of the precursor 4-chloro-3-nitrobenzoic acid reveal direct interaction with key cellular macromolecules. These complexes have been shown to bind to calf thymus DNA (CT-DNA) through a process known as intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. mdpi.com This binding can inhibit critical processes like DNA replication and protein synthesis, contributing to the compound's anticancer effects. mdpi.com In addition to DNA, these complexes also bind to human serum albumin (HSA), the main protein in blood plasma, which can influence the compound's distribution and bioavailability. mdpi.com

At a broader level, 4-chloro-3-nitrobenzoic acid is suggested to act as an inhibitor of certain enzymes by binding to their active sites. A related compound, 4-chloro-3-nitro-5-sulfamoylbenzamide, has been shown to inhibit ectonucleotide triphosphate diphosphohydrolase enzymes, which are involved in inflammation and cancer progression. evitachem.com

The anticancer activity of 4-chloro-3-nitrobenzoic acid complexes is linked to their ability to modulate critical cell signaling pathways. Treatment of HepG2 cancer cells with these complexes led to cell cycle arrest in the G0/G1 phase, effectively halting cell proliferation. mdpi.com

Furthermore, these complexes were found to induce apoptosis (programmed cell death) through the mitochondrial pathway. This was evidenced by the regulation of the Bcl-2 family of proteins, with an observed increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com The precursor acid has also been noted to affect liver protein synthesis and the activity of enzymes like urokinase and histidine kinase. medchemexpress.com

In the context of inflammation, the related isomer 2-chloro-5-nitrobenzanilide was found to suppress the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. nih.gov

A known mechanism of action for some nitroaromatic compounds, particularly nitrophenols like 2,4-Dinitrophenol (DNP), is the uncoupling of oxidative phosphorylation. epa.gov Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing chemical energy in order to produce adenosine (B11128) triphosphate (ATP). Uncoupling this process disrupts the mitochondrial membrane potential, causing energy to be dissipated as heat instead of being used for ATP synthesis. epa.gov This metabolic disruption can have potent biological effects. epa.gov While this mechanism is well-documented for certain nitrophenol derivatives, there is no direct evidence from the reviewed literature to confirm that this compound acts via this specific pathway. epa.gov

Applications in Drug Design and Development as a Precursor

This compound serves as a significant intermediate in the field of medicinal chemistry, primarily utilized as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The presence of reactive sites—the chloro and nitro groups, as well as the amide linkage—makes it a versatile building block for developing novel pharmaceutical agents.

The synthesis of this compound itself can be achieved through the reaction of 4-chloro-3-nitrobenzoic acid with aniline in the presence of thionyl chloride. chemicalbook.com This straightforward synthesis makes it an accessible starting material for further chemical modifications. The core structure of this compound is a scaffold that can be elaborated to create a diverse range of derivatives. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is a key step in the synthesis of many biologically active compounds.

While direct research on this compound as a precursor is specific, the utility of similarly substituted benzanilides and related nitroaromatic compounds in drug development is well-documented. For example, related compounds like 2-Chloro-4-nitrobenzanilide are recognized as important intermediates for synthesizing complex organic molecules and are studied as precursors for drug development. smolecule.com Furthermore, compounds such as 4-chloro-3-nitrocoumarin (B1585357) have been employed as precursors in the synthesis of complex heterocyclic systems like 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones, highlighting the utility of the chloro-nitro substitution pattern in directing chemical reactions to form novel scaffolds. rsc.org

The general principle involves using the this compound core and modifying its functional groups to interact with specific biological targets. The development of benzanilide derivatives for various therapeutic areas, including cardiovascular diseases, demonstrates the importance of this class of compounds as a foundation for drug discovery. google.com

Table 1: Applications of Related Compounds as Precursors in Synthesis

| Precursor Compound | Synthetic Application | Reference |

|---|---|---|

| 2-Chloro-4-nitrobenzanilide | Intermediate for synthesizing more complex organic molecules and precursor for drug development. | smolecule.com |

| 4-Chloro-3-nitrocoumarin | Precursor for the synthesis of 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones. | rsc.org |

Interactions with Biomolecules: DNA and Protein Binding Studies (drawing from related substituted compounds)

The pharmacological effects of many compounds are predicated on their ability to interact with biological macromolecules. For benzanilide derivatives, including those structurally related to this compound, interactions with proteins (such as enzymes) and nucleic acids like DNA are key areas of investigation.

DNA Binding Studies:

The interaction of small molecules with DNA can occur through various modes, including intercalation (insertion between base pairs) and groove binding. Studies on unfused tricyclic aromatic systems, which are structurally analogous to benzanilides, have shown that these compounds can bind to DNA via intercalation. nih.gov The ability to intercalate is often dependent on the planarity of the molecule; compounds with a torsional angle of 20 degrees or less between their aromatic rings can insert into the DNA helix, leading to structural perturbations. nih.gov This mode of binding is significant as it can interfere with DNA replication and transcription, a mechanism exploited in some anticancer drugs.

Furthermore, research on organotin(IV) complexes with ligands like 4'-nitrobenzanilide (B1329733) thiosemicarbazone suggests that such compounds may exert their biological effects, including antifungal activity, by interacting with intracellular targets and potentially disrupting DNA synthesis. researchgate.net This points to the potential for nitrobenzanilide derivatives to interfere with nucleic acid functions.

Protein Binding Studies:

The benzanilide scaffold is a common feature in many enzyme inhibitors. The specific substitutions on the phenyl rings play a crucial role in determining the binding affinity and selectivity for a particular protein target.

Research on nitro-substituted benzamide (B126) derivatives has revealed their potential as anti-inflammatory agents through the inhibition of enzymes involved in the inflammatory pathway. nih.gov For instance, certain nitrobenzamides have demonstrated significant inhibitory capacity against inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as down-regulation of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov Molecular docking studies have suggested that the number and orientation of nitro groups are critical for efficient binding to the active site of these enzymes. nih.gov

Similarly, derivatives of N-(3-Nitrophenyl)benzamide have been investigated for their ability to inhibit enzymes implicated in neurodegenerative disorders. Studies have shown that these compounds can act as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes that are key targets in the development of therapies for Alzheimer's disease.

The interaction is not limited to enzyme inhibition. Benzanilide derivatives have also been shown to interact with other biological structures, such as cell membranes. Studies on conformationally distinct benzanilides have indicated that these molecules can bind to and stabilize phospholipid monolayers, which serve as mimics for bacterial cell membranes. researchgate.net This suggests that membrane perturbation could be another mechanism of action for this class of compounds.

Table 2: Biomolecular Interactions of Related Benzanilide Derivatives

| Derivative Class | Biomolecular Target | Observed Effect | Reference |

|---|---|---|---|

| Nitro substituted benzamides | iNOS, COX-2, IL-1β, TNF-α | Inhibition of enzyme activity and suppression of expression, leading to anti-inflammatory effects. | nih.gov |

| N-(3-Nitrophenyl)benzamide derivatives | Acetylcholinesterase (AChE), β-secretase (BACE1) | Enzyme inhibition, relevant for neurodegenerative diseases. | |

| Unfused tricyclic aromatic cations (Benzanilide analogues) | DNA | Intercalation between base pairs, causing structural perturbation. | nih.gov |

| 4'-nitrobenzanilide thiosemicarbazone complexes | Intracellular bioreceptors | Potential disruption of protein and DNA synthesis. | researchgate.net |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Chloro-3-nitrobenzoic acid |

| Aniline |

| Thionyl chloride |

| 2-Chloro-4-nitrobenzanilide |

| 4-Chloro-3-nitrocoumarin |

| 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones |

| 4-Chloro-3-nitrobenzenesulfonic acid |

| 4'-nitrobenzanilide thiosemicarbazone |

| N-(3-Nitrophenyl)benzamide |

| Acetylcholinesterase (AChE) |

| β-secretase (BACE1) |

| Inducible nitric oxide synthase (iNOS) |

| Cyclooxygenase-2 (COX-2) |

| Interleukin-1 beta (IL-1β) |

Structure Activity Relationship Sar and Computational Chemistry Studies of 4 Chloro 3 Nitrobenzanilide

Correlating Structural Features with Biological Efficacy

The biological efficacy of a compound is intrinsically linked to its molecular structure. For 4-chloro-3-nitrobenzanilide, the interplay between its constituent functional groups and their spatial arrangement dictates its interaction with biological targets.

The presence of both chloro and nitro groups on the benzanilide (B160483) scaffold is significant for its biological activity. The chloro group, being a halogen, can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding. Its electron-withdrawing nature also modulates the electronic properties of the aromatic ring, which can be crucial for activity.

The nitro group is a strong electron-withdrawing group and can form hydrogen bonds, which are vital for molecular recognition. In some contexts, the nitro group can be reduced in situ to form reactive species that may contribute to the therapeutic effect, or it can act as a bioisostere for other functional groups. Studies on related nitro-containing compounds have demonstrated that the nitro group can be essential for certain biological activities, and its replacement with other electron-withdrawing groups can lead to a significant decrease in potency.

Research on other substituted aromatic compounds has shown that positional isomerism can significantly impact biological activity. For example, in a series of nitro-substituted chalcones, the anti-inflammatory and vasorelaxant activities were found to be highly dependent on the position of the nitro group. This highlights the importance of the specific 4-chloro-3-nitro substitution pattern for the biological activity of the title compound.

Below is a table summarizing the general influence of substituent position on the activity of related aromatic compounds.

| Substituent Position | General Influence on Bioactivity |

| ortho | Can introduce steric hindrance, potentially affecting binding affinity. May also participate in intramolecular hydrogen bonding, influencing conformation. |

| meta | Can significantly alter the electronic properties of the molecule without causing major steric clashes. |

| para | Often has a more predictable electronic effect and is less likely to cause steric hindrance compared to the ortho position. |

Molecular Modeling and Docking Simulations

Computational techniques such as molecular modeling and docking simulations are powerful tools for predicting and understanding the interaction of small molecules with biological macromolecules.

Molecular docking studies on compounds structurally related to this compound have provided valuable predictions about its potential binding modes. For instance, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations revealed key interactions within the active site of target enzymes. These studies suggest that the chloro and nitro groups of such compounds can form specific interactions, such as hydrogen bonds and electrostatic interactions, with amino acid residues. It is plausible that this compound would engage in similar interactions, with the nitro group acting as a hydrogen bond acceptor and the chloro group participating in hydrophobic or halogen bonding interactions.

The three-dimensional conformation of this compound is a crucial factor in its ability to bind to a receptor. Conformational analysis aims to identify the low-energy, biologically active conformation of the molecule. For benzanilides, the rotational barriers around the amide bond and the single bonds connecting the phenyl rings to the amide group are of particular interest. The specific substitution pattern of this compound will influence its preferred conformation and, consequently, its binding affinity.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of a molecule.

These calculations can be used to determine a variety of molecular properties that are relevant to biological activity. For this compound, this includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO).

The MEP is particularly useful for identifying regions of a molecule that are likely to be involved in electrostatic interactions. For this compound, the MEP would be expected to show negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating their role as hydrogen bond acceptors.

The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller gap suggests that the molecule is more reactive and can more readily participate in charge-transfer interactions. The energies and localizations of the HOMO and LUMO can provide insights into the molecule's reactivity and potential sites of interaction.

The following table presents a summary of key parameters often derived from quantum chemical calculations and their relevance to understanding the properties of a molecule like this compound.

| Calculated Parameter | Relevance to Bioactivity |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrostatic interactions and hydrogen bonding. |

| HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the molecule's ability to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule. |

Electronic Structure Analysis of this compound

The electronic structure of a molecule is fundamental to its chemical behavior and biological interactions. For this compound, the arrangement of electrons is significantly influenced by its constituent functional groups: the chloro group, the nitro group, and the benzanilide core.

Computational studies on structurally related compounds, such as 4-chloro-N,N-diphenylbenzamide, have utilized Density Functional Theory (DFT) to elucidate electronic properties. niscpr.res.in In such analyses, the geometry of the molecule is optimized to its lowest energy state. For this compound, the presence of the electron-withdrawing chloro and nitro groups on one of the phenyl rings dramatically influences the electron density distribution across the molecule. The nitro group, being a strong deactivating group, and the chloro group, a deactivating but ortho-, para-directing group, both pull electron density from the benzene (B151609) ring to which they are attached.

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For a molecule like this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and carbonyl groups, indicating these as sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amide and phenyl rings, suggesting these as potential sites for nucleophilic interactions.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. In this compound, the electron-withdrawing substituents would be expected to lower the energy of both the HOMO and LUMO, and the specific distribution of these orbitals would highlight the most reactive regions of the molecule.

A hypothetical representation of HOMO-LUMO energies for a related compound, 2-chloro-4-nitroaniline, shows the HOMO energy at -0.24406 a.u. and the LUMO energy at -0.08751 a.u., resulting in an energy gap of 0.15655 a.u. researchgate.net This lowering of the HOMO-LUMO energy gap can explain charge transfer interactions within the molecule. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound based on Related Compounds

| Property | Predicted Value/Characteristic |

|---|---|

| HOMO Energy | Lowered due to electron-withdrawing groups |

| LUMO Energy | Lowered due to electron-withdrawing groups |

| HOMO-LUMO Gap | Relatively small, indicating potential for reactivity |

| Electron Density | Concentrated around the nitro and carbonyl oxygen atoms |

| MEP Negative Regions | Oxygen atoms of the nitro and carbonyl groups |

| MEP Positive Regions | Amide and phenyl ring hydrogen atoms |

Reactivity Descriptors from Computational Methods

Computational methods can provide a range of reactivity descriptors that quantify the chemical reactivity of a molecule. These descriptors are derived from the electronic structure and are instrumental in predicting how a molecule will interact with other chemical species.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A large HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

For this compound, the presence of strong electron-withdrawing groups suggests it would have a high electrophilicity index, making it a good electron acceptor.

Local Reactivity Descriptors , such as Fukui functions, provide information about the reactivity of specific atomic sites within the molecule. These are crucial for understanding the regioselectivity of chemical reactions. For this compound, Fukui functions could pinpoint which of the carbon atoms on the phenyl rings are most susceptible to nucleophilic or electrophilic attack.

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Characteristic | Implication |

|---|---|---|

| Chemical Hardness (η) | Moderate to low | Indicates a degree of reactivity |

| Electrophilicity Index (ω) | High | Good electron acceptor |

| Fukui Functions | Higher values on specific carbon and oxygen atoms | Predicts sites for nucleophilic and electrophilic attack |

QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more effective molecules.

For a class of compounds like benzanilides, QSAR studies often focus on activities such as fungicidal or antimicrobial effects. nih.govnih.gov A typical QSAR study involves the following steps:

Data Set Selection: A series of benzanilide analogues with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as dipole moment, partial charges, and HOMO/LUMO energies.

Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a selection of descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

In QSAR studies of N-arylbenzenesulfonamides, which are structurally related to benzanilides, the presence of a sulfonamide group bonded to two aromatic rings was found to be crucial for fungicidal activity. nih.gov The study also highlighted that electron-withdrawing substituents, such as nitro groups, generally have a positive contribution to the biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also employed to analyze the steric and electrostatic fields of the molecules and their influence on activity.

Table 3: Common Descriptors Used in QSAR Studies of Benzanilide-like Compounds

| Descriptor Type | Examples | Relevance to this compound |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | The chloro and nitro groups significantly alter these properties. |

| Steric | Molar refractivity, van der Waals volume | The size and shape of the molecule are important for receptor binding. |

| Lipophilic | LogP | Governs the molecule's ability to cross cell membranes. |

| Topological | Connectivity indices | Describe the branching and connectivity of the molecular structure. |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chloro-N,N-diphenylbenzamide |

| 2-chloro-4-nitroaniline |

Advanced Analytical Methodologies for the Detection and Quantification of 4 Chloro 3 Nitrobenzanilide

Chromatographic Separation and Detection

Chromatographic techniques are paramount for the separation and analysis of 4-Chloro-3-nitrobenzanilide, offering high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the primary methods employed.

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the analysis of moderately polar compounds like this compound. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A typical method would utilize a C18 column as the stationary phase, which provides excellent separation for aromatic compounds. The mobile phase composition is critical for achieving the desired retention time and peak shape. A gradient elution using a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) is often employed to ensure the efficient elution of the analyte and any potential impurities. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where this compound exhibits maximum absorbance. For enhanced specificity, a Diode Array Detector (DAD) or a mass spectrometer can be used.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 265 nm |

| Expected Retention Time | ~15 minutes |

Note: This data is illustrative and may require optimization for specific applications.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC analysis is feasible, often requiring a high-temperature capillary column and appropriate temperature programming. Coupling GC with a mass spectrometer provides a highly selective and sensitive detection system, allowing for definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragmentation patterns. hpst.cz